molecular formula C17H28N2O B2452690 1-Hexyl-4-(4-methoxyphenyl)piperazine CAS No. 79072-38-1

1-Hexyl-4-(4-methoxyphenyl)piperazine

Cat. No. B2452690
CAS RN: 79072-38-1
M. Wt: 276.424
InChI Key: BMANVZDJHFPLLJ-UHFFFAOYSA-N
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Description

1-Hexyl-4-(4-methoxyphenyl)piperazine is a chemical compound that belongs to the class of piperazines. It has been the subject of scientific research due to its potential use in various fields, including medicinal chemistry, pharmacology, and neuroscience.

Scientific Research Applications

Serotonin Antagonist Research

1-Hexyl-4-(4-methoxyphenyl)piperazine and its analogues have been a focus in the research of serotonin antagonists, particularly targeting the 5-HT1A serotonin receptor. Studies have explored various analogues for improved selectivity and binding affinity. For example, research by Raghupathi et al. (1991) developed analogues with improved 5-HT1A affinity and selectivity, highlighting their potential in serotonin antagonist applications (Raghupathi et al., 1991).

Antipsychotic and Antidepressant Potential

The compound has also been investigated for its potential in treating psychiatric disorders. Mokrosz et al. (1994) studied a set of 4-alkyl-1-(o-methoxyphenyl)piperazines, including derivatives of 1-Hexyl-4-(4-methoxyphenyl)piperazine, demonstrating its potency as a presynaptic and postsynaptic 5-HT1A receptor antagonist, suggesting potential applications in antipsychotic treatments (Mokrosz et al., 1994).

Dopaminergic Ligand Research

Penjišević et al. (2016) synthesized derivatives of 1-Hexyl-4-(4-methoxyphenyl)piperazine for mapping the dopamine D2 receptor, assessing their affinity in vitro. This research contributes to the understanding of dopaminergic ligands, relevant in the context of neurological and psychiatric disorders (Penjišević et al., 2016).

Antioxidant and Antimutagenic Properties

Słoczyńska et al. (2016) investigated the in vitro mutagenic, antimutagenic, and antioxidant properties of 1-Hexyl-4-(4-methoxyphenyl)piperazine derivatives. Their findings indicated non-mutagenic and antimutagenic effects in bacterial strains, along with notable antioxidant properties, which are essential in the development of therapeutic agents (Słoczyńska et al., 2016).

Synthesis and Structural Studies

Research has also focused on the synthesis and structural analysis of 1-Hexyl-4-(4-methoxyphenyl)piperazine derivatives. For instance, studies like those by Qi-don (2015) have been conducted to understand the chemical structure and potential modifications of the compound for various applications (Yang Qi-don, 2015).

Imaging Agent Development

Shimoda et al. (2013) explored 1-Hexyl-4-(4-methoxyphenyl)piperazine derivatives as potential positron emission tomography (PET) radiotracers for imaging serotonin 5-HT7 receptors in the brain. This research contributes to the development of imaging agents for neurological studies (Shimoda et al., 2013).

properties

IUPAC Name

1-hexyl-4-(4-methoxyphenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N2O/c1-3-4-5-6-11-18-12-14-19(15-13-18)16-7-9-17(20-2)10-8-16/h7-10H,3-6,11-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMANVZDJHFPLLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCN1CCN(CC1)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Hexyl-4-(4-methoxyphenyl)piperazine

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